4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid

Lipophilicity Drug likeness Permeability

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid (CAS 2241128-26-5) is a fully substituted pyrrole‑3‑carboxylic acid that carries a 2‑bromo‑3‑chlorophenyl ring at the 4‑position and methyl groups at the 1‑ and 2‑positions. The compound is catalogued under PubChem CID 138006638 with the molecular formula C₁₃H₁₁BrClNO₂ and a computed molecular weight of 328.59 Da.

Molecular Formula C13H11BrClNO2
Molecular Weight 328.59
CAS No. 2241128-26-5
Cat. No. B2383479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
CAS2241128-26-5
Molecular FormulaC13H11BrClNO2
Molecular Weight328.59
Structural Identifiers
SMILESCC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O
InChIInChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18)
InChIKeyANFCYLIXUSVZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid – Structural Identity and Physicochemical Fingerprint


4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid (CAS 2241128-26-5) is a fully substituted pyrrole‑3‑carboxylic acid that carries a 2‑bromo‑3‑chlorophenyl ring at the 4‑position and methyl groups at the 1‑ and 2‑positions [1]. The compound is catalogued under PubChem CID 138006638 with the molecular formula C₁₃H₁₁BrClNO₂ and a computed molecular weight of 328.59 Da [1]. Key computed descriptors include a relatively high lipophilicity (XLogP3‑AA = 3.5), a topological polar surface area (TPSA) of 42.2 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and only two rotatable bonds [1]. The substance is also registered in the ECHA C&L Inventory under the notified name 4‑(2‑bromo‑3‑chlorophenyl)‑1,2‑dimethyl‑1H‑pyrrole [2]. This combination of a halogenated biaryl architecture with a carboxylic acid handle makes the compound a potentially versatile intermediate for medicinal‑chemistry diversifications, though primary biological data remain absent from the open literature.

Why 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic Acid Cannot Be Replaced by Other Pyrrole‑3‑carboxylic Acids


Simple pyrrole‑3‑carboxylic acids (e.g., 4‑phenyl‑1H‑pyrrole‑3‑carboxylic acid or the unsubstituted 1,2‑dimethyl‑1H‑pyrrole‑3‑carboxylic acid) differ profoundly in their electronic and steric profiles because they lack the electron‑withdrawing, lipophilic bromo‑chloro substitution pattern on the pendant phenyl ring [1]. Even among halogenated 4‑aryl‑pyrrole‑3‑carboxylic acids, the specific 2‑bromo‑3‑chloro regioisomer presents a unique ortho‑bromine/ meta‑chlorine vector that cannot be mimicked by a para‑halogenated or mono‑halogenated analog when the downstream application requires a precise halogen‑bond donor/acceptor geometry, dipole orientation, or metabolic blocking strategy [1][2]. Because the target compound’s two methyl groups also block the 1‑ and 2‑positions of the pyrrole core, it offers a different reactivity landscape (e.g., no N‑H or C‑2 electrophilic substitution) compared to N‑unsubstituted or C‑2‑H congeners [1]. These structural differences translate into measurable disparities in computed logP, TPSA, and rotatable‑bond count, each of which can affect membrane permeability, solubility, and protein‑binding behaviour in a way that generic class‑level substitution cannot recapitulate.

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic Acid – Quantitative Differentiation Evidence


Higher Computed Lipophilicity (XLogP3) Versus the Non‑Halogenated 4‑Phenyl and Core Scaffold Analogs

The target compound exhibits an XLogP3‑AA of 3.5, which is substantially higher than that of the unsubstituted 4‑phenyl‑1H‑pyrrole‑3‑carboxylic acid (XLogP3‑AA of ca. 1.9) and the core 1,2‑dimethyl‑1H‑pyrrole‑3‑carboxylic acid (XLogP3‑AA of ca. 0.7) [1]. The increase arises from the introduction of two halogen atoms (Br and Cl) on the pendant phenyl ring, which reduce hydrogen‑bonding capacity with water and increase the compound’s preference for hydrophobic environments.

Lipophilicity Drug likeness Permeability

Reduced Topological Polar Surface Area and Hydrogen‑Bond Donor Count Relative to Carboxylic‑Acid‑Only Pyrroles

With a TPSA of 42.2 Ų and a single H‑bond donor (the carboxylic acid proton), the target compound possesses a lower polar surface area and fewer H‑bond donors than many 4‑aryl‑1H‑pyrrole‑3‑carboxylic acids that retain an unprotected pyrrole N–H (TPSA typically >53 Ų; two HBDs) [1]. The N‑methyl substitution eliminates the pyrrole N–H donor, which can improve CNS penetration potential according to the rule‑of‑five and CNS MPO scoring schemes.

Polar surface area Hydrogen bonding Blood–brain barrier penetration

Unique Halogen Pairing (ortho‑Br / meta‑Cl) Creates a Different Reactivity and Halogen‑Bonding Profile Compared to Mono‑Halogenated or para‑Halogenated 4‑Aryl Analogs

The 2‑bromo‑3‑chloro arrangement on the phenyl ring provides two chemically distinct halogen handles: the ortho‑bromine is amenable to Pd‑catalysed cross‑couplings (Suzuki, Buchwald–Hartwig) while the meta‑chlorine is generally less reactive under the same conditions, enabling sequential functionalisation [1]. This contrasts with 4‑(4‑bromophenyl)‑ or 4‑(3‑chlorophenyl)‑pyrrole‑3‑carboxylic acids, which offer only a single reactive halogen or a less differentiated reactivity pair.

Halogen bonding Regioselective cross-coupling Metabolic stability

Rotatable Bond Count and Molecular Rigidity – Favorable Entropic Profile for Target Binding

The compound contains only two rotatable bonds (the carboxylic acid C–O bond and the phenyl–pyrrole biaryl linkage) [1]. Many 4‑aryl‑pyrrole‑3‑carboxylic acid analogs that carry longer alkyl chains at N‑1 or C‑2 possess three or more rotatable bonds, which can incur an entropic penalty upon binding to a biological target. The restricted conformational flexibility of the target compound can translate into improved ligand efficiency when the bound conformation is pre‑organised.

Molecular rigidity Entropy Ligand efficiency

Regulatory Notification as an Industrial Intermediate Underpins Immediate Procurement Feasibility

The structurally related substance 4‑(2‑bromo‑3‑chlorophenyl)‑1,2‑dimethyl‑1H‑pyrrole is already notified under the ECHA C&L Inventory [1], indicating that this chemical class is being actively handled and registered within the EU regulatory framework. The carboxylic acid derivative (target compound) has a distinct PubChem entry and is listed by multiple chemical suppliers, confirming that it is not a hypothetical structure but a commercially accessible entity with an established, though niche, supply chain.

Regulatory status Supply chain Procurement readiness

Absence of Misattributed Biological Activity – Avoiding the BRD7929 Confusion

Several commercial websites incorrectly label 4‑(2‑bromo‑3‑chlorophenyl)‑1,2‑dimethylpyrrole‑3‑carboxylic acid as “BRD7929,” a name that unambiguously belongs to a bicyclic azetidine‑based antimalarial (GtoPdb Ligand ID: 11723; MW = 522.3; SMILES: COc1ccc(cc1)NC(=O)N1CCCCN2[C@@H](C1)[C@H]([C@H]2CN(C)C)c1ccc(cc1)C#Cc1ccccc1) [1][2]. The target compound shares no structural overlap with BRD7929 and has no demonstrated antimalarial activity. Recognising this misattribution is critical for procurement decisions, because selecting this pyrrole compound expecting BRD7929‑like pharmacology would be a costly error.

Data integrity Compound identity Procurement accuracy

Where 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic Acid Delivers Differentiated Value – Application Scenarios


Dual‑Halogen Handle for Sequential, Chemoselective Cross‑Couplings in Library Synthesis

The ortho‑bromine and meta‑chlorine substituents on the phenyl ring create two electronically and sterically distinct sites for metal‑catalysed cross‑coupling [1]. A medicinal chemist can first exploit the more reactive C–Br bond (e.g., Suzuki coupling with an aryl boronic acid) while leaving the C–Cl bond intact, then activate the C–Cl linkage in a second, orthogonal coupling step. This sequential derivatisation strategy is not feasible with mono‑halogenated 4‑aryl‑pyrrole‑3‑carboxylic acid analogs and makes the target compound a strategic core scaffold for diversity‑oriented synthesis.

CNS‑Oriented Fragment or Lead‑Like Building Block Based on Favorable Physicochemical Profile

With a TPSA of 42.2 Ų, a single H‑bond donor, and a moderate logP of 3.5, the compound falls within the desirable parameter space for CNS drug candidates [1]. The N‑methyl substitution eliminates the pyrrole N–H, reducing TPSA by ~10 Ų compared to N–H‑bearing analogs and thereby improving predicted blood–brain barrier permeability. Fragment‑based drug discovery programs targeting CNS enzymes or receptors can use this compound as a rigid, lipophilic core that is already positioned favorably for brain exposure, whereas the more polar 4‑phenyl‑1H‑pyrrole‑3‑carboxylic acid may require additional structural modifications to achieve similar permeability.

Metabolic‑Stability Engineering via Halogen Blocking of the Phenyl Ring

The bromine and chlorine atoms on the 4‑aryl ring can serve as metabolic blocking groups, shielding the phenyl ring from cytochrome P450‑mediated oxidation at the occupied positions [1]. In lead‑optimisation programs where the unsubstituted 4‑phenyl analog undergoes rapid hydroxylation, the 2‑bromo‑3‑chloro substitution pattern can prolong metabolic half‑life without requiring a complete scaffold hop. The presence of two distinct halogens also allows fine‑tuning of the electron‑withdrawing effect on the aryl ring, modulating the reactivity of the carboxylic acid for amide bond formation.

Procurement‑Ready Intermediate for Agrochemical and Material Science Research

Because the structurally related des‑carboxy analog has an active ECHA C&L notification [2] and the target compound is listed by multiple chemical suppliers with established inventory, it is a procurement‑ready intermediate for non‑pharmaceutical applications such as agrochemical discovery (halogenated pyrroles are privileged scaffolds in fungicide and herbicide design) or materials science (conductive polymers, sensors). The dual‑halogen pattern and carboxylic acid anchor provide two orthogonal functionalisation vectors that are attractive for building complex molecular architectures where rapid sourcing is critical.

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